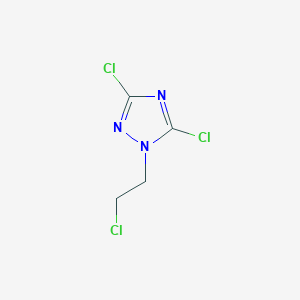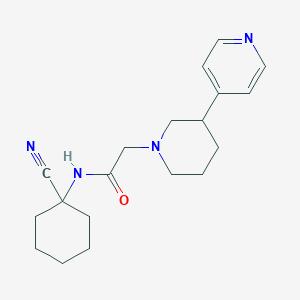
4-氧代-4-((2-氧代吲哚啉-5-基)氨基)丁酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is a synthetic compound used for various research purposes. It has a molecular formula of C14H16N2O4 and a molecular weight of 276.292. This compound is part of the indole derivatives, which are known for their diverse biological activities and clinical applications .
Synthesis Analysis
The synthesis of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate and similar compounds often involves reactions with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . The structure of the synthesized derivatives is usually confirmed by physical and spectral analysis .Molecular Structure Analysis
The molecular structure of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is determined by its molecular formula, C14H16N2O4. Further analysis of its structure can be done through quantum chemical calculations, including HOMO, LUMO, and energy band gap determinations .科学研究应用
- 应用: 研究人员使用这种化合物通过改变光学力(特别是激光束)的强度来控制 FRET。通过将激光聚焦在含有该化合物的孤立聚合物液滴上,他们观察到加速的能量转移。由于染料混合,聚合物颜色发生了变化,证明了这种非接触方法的有效性。 这种技术可能在微化学和量子点研究中找到应用 .
荧光共振能量转移 (FRET) 控制
安全和危害
The safety and hazards associated with Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate are not explicitly mentioned in the search results. It’s important to note that this product is not intended for human or veterinary use and is for research use only.
未来方向
The future directions for research on Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate and similar compounds could involve exploring their diverse biological activities and potential therapeutic applications . This could include synthesizing a variety of indole derivatives and screening them for different pharmacological activities .
作用机制
Target of Action
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is a synthetic compound that is part of the indole derivatives family . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate may also interact with various targets in the body.
Mode of Action
For instance, some indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been found to possess a broad spectrum of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
, it is likely that this compound could have a range of effects at the molecular and cellular level.
生化分析
Biochemical Properties
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound has been shown to interact with enzymes such as acetylcholinesterase and α-amylase, exhibiting inhibitory activity . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. For instance, inhibition of acetylcholinesterase is a common strategy in the treatment of Alzheimer’s disease, while α-amylase inhibitors are used in managing diabetes.
Cellular Effects
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can influence the expression of genes related to oxidative stress and inflammation, thereby impacting cellular responses to external stimuli. These effects make Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate a valuable tool in studying cellular mechanisms and potential therapeutic targets.
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enzymes such as acetylcholinesterase and α-amylase, leading to their inhibition. This binding is facilitated by the indole moiety, which interacts with the enzyme’s active site residues through hydrogen bonding and hydrophobic interactions. Additionally, Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged modulation of gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate vary with different dosages in animal models . At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes without significant toxicity. At higher doses, Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate can cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in potential clinical applications.
Metabolic Pathways
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues are influenced by factors such as binding affinity to transport proteins and the presence of specific receptors. Understanding these transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Ethyl 4-oxo-4-((2-oxoindolin-5-yl)amino)butanoate exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments. This subcellular localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
属性
IUPAC Name |
ethyl 4-oxo-4-[(2-oxo-1,3-dihydroindol-5-yl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-20-14(19)6-5-12(17)15-10-3-4-11-9(7-10)8-13(18)16-11/h3-4,7H,2,5-6,8H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEBGADZTUXQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2542694.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)

![1-(4-chlorobenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2542699.png)
![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanoate](/img/structure/B2542702.png)
![3,6-dichloro-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2542703.png)
![2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2542704.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2542705.png)


![2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B2542714.png)
![2-(2-Oxo-1,3-benzoxazol-3-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2542715.png)
